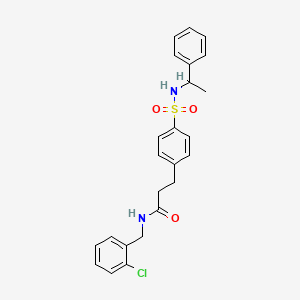
N-(2-chlorobenzyl)-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorobenzyl)-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide, also known as CBPS, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a sulfonamide-based compound that exhibits promising pharmacological properties and has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-(2-chlorobenzyl)-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide involves the inhibition of various enzymes and signaling pathways involved in cancer cell proliferation, inflammation, and neurodegeneration. N-(2-chlorobenzyl)-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide has been shown to inhibit the activity of carbonic anhydrase IX (CAIX), which is overexpressed in many cancer cells and plays a crucial role in tumor growth and survival. N-(2-chlorobenzyl)-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is upregulated in inflammatory conditions and is involved in the production of pro-inflammatory mediators. Furthermore, N-(2-chlorobenzyl)-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide has been demonstrated to modulate the activity of various neurotransmitter receptors and ion channels in the brain, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the expression of anti-apoptotic proteins. N-(2-chlorobenzyl)-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide also inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In addition, N-(2-chlorobenzyl)-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide has been demonstrated to reduce oxidative stress and inflammation in the brain, leading to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(2-chlorobenzyl)-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide is its potent pharmacological activity against various diseases, making it a promising candidate for drug development. N-(2-chlorobenzyl)-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide has also been shown to exhibit good pharmacokinetic properties, including high oral bioavailability and good blood-brain barrier penetration. However, one of the limitations of N-(2-chlorobenzyl)-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide is its relatively low solubility in water, which may affect its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for the research and development of N-(2-chlorobenzyl)-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide. One of the areas of interest is the identification of novel analogs of N-(2-chlorobenzyl)-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide with improved pharmacological properties and efficacy. Another area of research is the investigation of the potential of N-(2-chlorobenzyl)-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide as a combination therapy with other anticancer drugs or anti-inflammatory agents. Furthermore, the neuroprotective effects of N-(2-chlorobenzyl)-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide need to be further explored in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Overall, N-(2-chlorobenzyl)-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide has shown great potential as a therapeutic agent, and further research in this area may lead to the development of novel drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-(2-chlorobenzyl)-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide involves the reaction of 2-chlorobenzylamine with 4-(N-(1-phenylethyl)sulfamoyl)phenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then coupled with 3-bromo-1-(4-(trifluoromethyl)phenyl)propan-1-one to obtain N-(2-chlorobenzyl)-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide. The overall yield of the synthesis is around 40%, and the purity of the compound is greater than 98%.
Aplicaciones Científicas De Investigación
N-(2-chlorobenzyl)-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit significant antiproliferative activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. N-(2-chlorobenzyl)-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide has also been demonstrated to possess potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, N-(2-chlorobenzyl)-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-[4-(1-phenylethylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O3S/c1-18(20-7-3-2-4-8-20)27-31(29,30)22-14-11-19(12-15-22)13-16-24(28)26-17-21-9-5-6-10-23(21)25/h2-12,14-15,18,27H,13,16-17H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZYOSSOJBCLBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)CCC(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


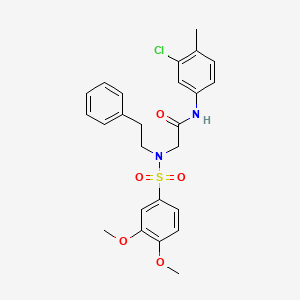
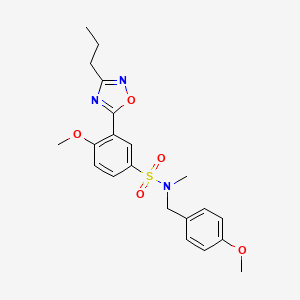
![5-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-N-ethyl-2-methylbenzamide](/img/structure/B7687446.png)

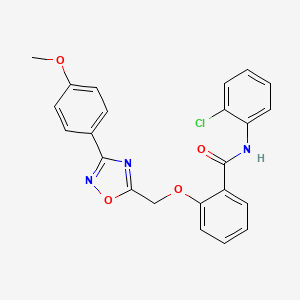

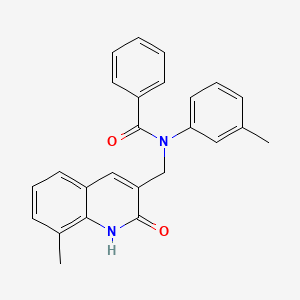
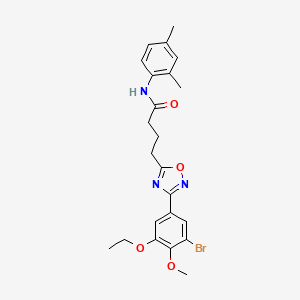
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7687486.png)
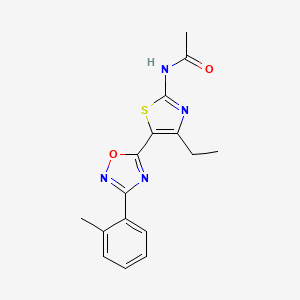
![2-(N-cyclohexylmethanesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B7687525.png)

